(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate
Description
(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate is a chiral amino acid ester featuring a biphenyl moiety and a methyl ester group. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.32 g/mol . The compound is synthesized via chemo-enzymatic processes involving protease enzymes and aldehydes, which ensure high enantiomeric excess for the (S)-configuration . It serves as a key intermediate in the preparation of peptidomimetics and enzyme inhibitors, such as leucylaminopeptidase inhibitors .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-phenylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABGKWGFGXZMDE-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated benzene with a boronic acid derivative in the presence of a palladium catalyst.
Amino Acid Ester Formation: The amino acid ester can be prepared by esterification of the corresponding amino acid (alanine) with methanol in the presence of an acid catalyst.
Coupling of Biphenyl and Amino Acid Ester: The final step involves coupling the biphenyl group with the amino acid ester through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of (S)-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of biphenyl ketones or carboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that (S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, derivatives of amino acids have been noted for their ability to modulate the activity of certain enzymes that promote cancer cell survival .
Neurological Applications
The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology. Investigations into its effects on neurotransmitter receptors could lead to new treatments for neurological disorders such as depression and anxiety. The biphenyl moiety may enhance blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies .
Chiral Synthesis
This compound is valuable in asymmetric synthesis due to its chiral center. It can serve as a chiral auxiliary in the synthesis of other enantiomerically enriched compounds, which are crucial in pharmaceuticals where chirality can significantly affect drug efficacy and safety .
Building Block for Complex Molecules
This compound can act as a versatile building block in organic synthesis, enabling the construction of more complex molecules with specific functional groups. Its application in the synthesis of peptide-like structures is particularly noteworthy, as these structures often possess desirable biological activities .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced mechanical and thermal properties. The biphenyl group contributes to improved thermal stability and rigidity in polymer composites .
Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound can be utilized in formulating coatings and adhesives that require specific adhesion properties or resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of (S)-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aminopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the amino acid ester can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues
The compound is compared to structurally related derivatives with modifications in substituents, stereochemistry, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
Key Observations:
- Salt Forms : Hydrochloride derivatives (e.g., ) exhibit higher aqueous solubility compared to free bases .
- Stereochemistry : The (R)-enantiomer () may display divergent biological activity due to altered chiral recognition in enzyme-binding pockets.
- Protective Groups : tert-Butoxycarbonyl (Boc) protection () improves stability during synthetic workflows .
Physicochemical Properties
Commercial Availability
The parent compound is discontinued (), but analogs like the hydrochloride salt () and Boc-protected derivative () remain accessible for research.
Biological Activity
(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate, also known by its CAS number 515158-71-1, is an organic compound that has garnered attention in biomedical research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H20N2O2
- Molecular Weight : 284.35 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C(=O)OC)C(C1=CC=C(C=C1)C2=CC=CC=C2)N
Antitumor Activity
Recent studies have investigated the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit the growth of lung cancer cells with an IC50 value in the low micromolar range, indicating potent antiproliferative activity.
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts critical signaling pathways associated with cell growth and survival.
- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Research Findings and Case Studies
Several research articles have documented the biological effects of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry explored various derivatives of biphenyl compounds and identified this compound as a lead candidate due to its selective cytotoxicity against tumor cells while sparing normal cells .
- Pharmacological Evaluation : In a pharmacological evaluation, this compound demonstrated anti-inflammatory properties alongside its anticancer effects. It was shown to inhibit the production of pro-inflammatory cytokines in vitro .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications to the biphenyl moiety could enhance biological activity. The presence of specific substituents on the biphenyl ring was correlated with increased potency against cancer cell lines .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O2 |
| Molecular Weight | 284.35 g/mol |
| IC50 (Lung Cancer Cells) | Low Micromolar Range |
| Mechanism | Apoptosis Induction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
